molecular formula C18H27N3O4S B4279725 Propan-2-yl 5-carbamoyl-4-methyl-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-4-methyl-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B4279725
M. Wt: 381.5 g/mol
InChI Key: RDMHPAWJSAVUCM-UHFFFAOYSA-N
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Description

Isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a piperidine moiety, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-carbamoyl-4-methyl-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which Propan-2-yl 5-carbamoyl-4-methyl-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in various chemical interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-pyridinecarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in Propan-2-yl 5-carbamoyl-4-methyl-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications.

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-10(2)25-18(24)14-12(4)15(16(19)23)26-17(14)20-13(22)9-21-7-5-6-11(3)8-21/h10-11H,5-9H2,1-4H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMHPAWJSAVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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